Enantioselective Superiority: L-4-Methoxyphenylglycine vs. D- and DL-Forms in Metabolic Regulation
The L-enantiomer of 4-methoxyphenylglycine demonstrates significantly higher potency in lowering blood glucose compared to both its D-isomer and the racemic mixture. The D-isomer is reported to be substantially ineffective, and the DL-form exhibits at most half the activity of the L-isomer at the same dose level [1].
| Evidence Dimension | Blood glucose lowering efficacy |
|---|---|
| Target Compound Data | Effective at reducing blood glucose at a given dose |
| Comparator Or Baseline | DL-4-Methoxyphenylglycine: ≤50% activity of L-isomer at equivalent dose; D-4-Methoxyphenylglycine: substantially ineffective |
| Quantified Difference | L-isomer is >2-fold more potent than DL-form; D-isomer is inactive |
| Conditions | In vivo metabolic disease models (specific dose not reported in abstract) |
Why This Matters
This confirms that using the incorrect enantiomer or racemate would require at least double the dosage to achieve a similar, if any, therapeutic effect, directly impacting research efficacy and material costs.
- [1] U.S. Patent No. 4,185,116. L- and DL- Phenylglycines to treat diseases or conditions attributable to reduced carbohydrate metabolism. 1980. View Source
